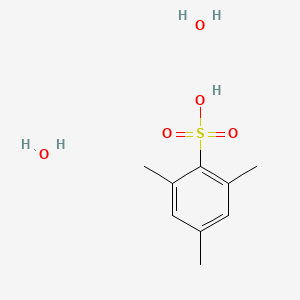

2-Mesitylenesulfonic acid dihydrate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6-trimethylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;;/h4-5H,1-3H3,(H,10,11,12);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKWMDGAWXCECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835617-36-2 | |

| Record name | 835617-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-Mesitylenesulfonic acid dihydrate?

An In-Depth Technical Guide to 2-Mesitylenesulfonic Acid Dihydrate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile and potent organic acid catalyst. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, catalytic applications, and safety protocols associated with this important reagent. The structure of this guide is tailored to present the information logically, ensuring a thorough understanding of not just the data, but the scientific principles that underpin its utility in modern organic synthesis.

Introduction: A Unique and Powerful Brønsted Acid Catalyst

2-Mesitylenesulfonic acid, systematically known as 2,4,6-trimethylbenzenesulfonic acid, is a strong aromatic sulfonic acid. It is most commonly supplied and utilized in its dihydrate form, a white to pale yellow crystalline solid that offers significant advantages over traditional mineral acid catalysts like sulfuric acid (H₂SO₄).[1][2][3] Its efficacy stems from its strong acidity, comparable to mineral acids, combined with superior solubility in organic solvents and reduced potential for charring or unwanted side reactions.[4] These properties make it an invaluable tool in a multitude of acid-catalyzed reactions, including esterifications, acylations, and condensations, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[2]

This guide will explore the essential attributes of this compound, providing both foundational data and field-proven insights into its practical application.

Nomenclature and Identification

Precise identification of chemical reagents is critical for reproducibility and safety. There is some ambiguity in the literature and among suppliers regarding the CAS Registry Number for this compound. This section aims to clarify the nomenclature.

The most precise CAS number for the dihydrate form is 835617-36-2 , which is used by major suppliers like MilliporeSigma (Sigma-Aldrich).[5] The CAS number 3453-83-6 is also frequently encountered and typically refers to the anhydrous form or a mixture where the hydration state is not specified.[6][7] For procurement and documentation related specifically to the dihydrate, the 835617-36-2 identifier should be prioritized.

| Identifier | Value | Source(s) |

| Systematic Name | 2,4,6-Trimethylbenzenesulfonic acid dihydrate | |

| Common Synonyms | Mesitylenesulfonic acid dihydrate | [7] |

| CAS Number (Dihydrate) | 835617-36-2 | [5] |

| CAS Number (Anhydrous) | 3453-83-6 | [6][7] |

| Molecular Formula | C₉H₁₂O₃S · 2H₂O | |

| SMILES String | [H]O[H].[H]O[H].Cc1cc(C)c(c(C)c1)S(O)(=O)=O | |

| InChI Key | LIKWMDGAWXCECN-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application conditions. It is a crystalline solid, a characteristic that makes it significantly easier and safer to weigh and handle compared to corrosive liquid acids.[8]

| Property | Value | Notes and Rationale | Source(s) |

| Molecular Weight | 236.29 g/mol | Calculated for the dihydrate form (C₉H₁₆O₅S). | |

| Appearance | White to pale cream/yellow crystalline solid. | The color can depend on purity and age. | [2][3] |

| Melting Point | 74-78 °C (lit.) | A range of 55-57 °C is also reported, which may correspond to a different hydrate or purity level. Users should consult the certificate of analysis for their specific lot. | [2] |

| Solubility | Soluble in water and polar organic solvents (e.g., alcohols). | The sulfonic acid group imparts high polarity and water solubility. Good solubility in organic reaction media is a key advantage. | [2][3] |

| pKa | -0.29 (Predicted) | This value indicates that it is a very strong acid, fully deprotonated in most common solvents. |

Spectroscopic Profile: A Guide to Characterization

While a publicly available, high-resolution reference spectrum is not readily accessible, the structure of 2-Mesitylenesulfonic acid allows for a confident prediction of its key spectroscopic features. Researchers should use the following information as a guide to verify the identity and purity of their material.

¹H NMR Spectroscopy

A proton NMR spectrum will show three distinct signals corresponding to the different proton environments:

-

Aromatic Protons (Ar-H): A singlet is expected around δ 6.8-7.0 ppm . The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry, resulting in a single peak that integrates to 2H.

-

Water Protons (H₂O): A broad singlet will be present, typically in the range of δ 4.0-5.0 ppm in a solvent like DMSO-d₆. The chemical shift of water is highly variable and depends on the solvent, concentration, and temperature. This signal would integrate to 4H for the dihydrate.

-

Methyl Protons (Ar-CH₃): Two singlets are expected for the methyl groups. The two ortho methyl groups are equivalent and should appear as a singlet integrating to 6H around δ 2.5 ppm . The single para methyl group will appear as a distinct singlet integrating to 3H, typically slightly downfield or upfield of the ortho signal, around δ 2.2-2.3 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display four signals for the aromatic carbons and two for the methyl carbons, reflecting the molecule's symmetry.

-

Aromatic C-S: The carbon atom directly attached to the sulfonic acid group is expected around δ 145-148 ppm .

-

Aromatic C-CH₃ (ortho & para): The carbons bearing the methyl groups will appear in the δ 138-142 ppm range.

-

Aromatic C-H: The two equivalent carbons attached to hydrogen atoms will be found further upfield in the aromatic region, around δ 130-132 ppm .

-

Methyl Carbons (-CH₃): The ortho and para methyl carbons will have distinct signals in the aliphatic region, typically between δ 20-25 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A very broad and strong absorption band will be present from ~2800 to 3500 cm⁻¹ . This is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid and the water of hydration.

-

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

-

S=O Asymmetric & Symmetric Stretch: Two very strong and sharp peaks are the hallmark of a sulfonyl group. The asymmetric stretch is found around 1170-1200 cm⁻¹ , and the symmetric stretch appears near 1030-1050 cm⁻¹ .

-

S-O Stretch: A weaker absorption corresponding to the S-O single bond stretch is typically seen in the 800-900 cm⁻¹ range.

Reactivity and Catalytic Applications

The utility of this compound is grounded in its role as a highly effective Brønsted acid catalyst. Its non-oxidizing nature makes it a superior choice to sulfuric acid for sensitive substrates. Furthermore, its steric bulk, conferred by the two ortho-methyl groups, can influence regioselectivity in certain reactions.

Mechanism of Action: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and vital reaction in which a carboxylic acid and an alcohol are converted to an ester and water. 2-Mesitylenesulfonic acid is an excellent catalyst for this equilibrium-driven process. The mechanism involves several key steps, all of which are reversible.

Caption: Acid-catalyzed mechanism of Fischer Esterification.

Causality of Catalysis:

-

Protonation: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[9]

-

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]

-

Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (H₂O). The elimination of water, driven by Le Châtelier's principle, is often the rate-determining step.

-

Deprotonation: The final deprotonation step yields the ester product and regenerates the acid catalyst (H⁺), allowing it to participate in another cycle.[9]

Experimental Protocol: Synthesis of Ethyl Benzoate

This protocol provides a self-validating system for a typical Fischer esterification using this compound. The causality behind each step is explained to provide field-proven insight.

Caption: Experimental workflow for Fischer Esterification.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), absolute ethanol (3.0 eq), and toluene (as the azeotropic solvent, ~2 mL per mmol of benzoic acid).

-

Causality: Using excess alcohol helps shift the reaction equilibrium towards the product side. Toluene forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap, which further drives the equilibrium.

-

-

Catalyst Addition: Add this compound (0.05 eq, 5 mol%).

-

Causality: This is a catalytic amount sufficient to protonate the carboxylic acid without causing significant side reactions. As a solid, it is easily and accurately weighed.

-

-

Reflux: Heat the reaction mixture to a steady reflux. Monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 2-4 hours).

-

Causality: The thermal energy provides the necessary activation energy for the reaction. Visual confirmation of water removal provides a simple, self-validating system to monitor reaction progress.

-

-

Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: The basic NaHCO₃ solution neutralizes the acidic catalyst, quenching the reaction and preventing reversal during extraction. CO₂ effervescence will be observed.

-

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: Ethyl acetate is a suitable solvent to extract the relatively nonpolar ester product. The brine wash helps to remove residual water from the organic phase. Anhydrous Na₂SO₄ is a neutral drying agent that removes the last traces of water.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ethyl benzoate by flash column chromatography on silica gel or by distillation to obtain the final, high-purity product.

Safety, Handling, and Storage

This compound is a strong, corrosive acid and must be handled with appropriate precautions.

| Hazard Category | GHS Classification and Statements | Source(s) |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Avoid creating dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is often 2-8°C to ensure long-term stability. Keep away from incompatible materials such as strong bases and oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Neutralize with a weak base (e.g., sodium bicarbonate) before aqueous disposal, if permitted.

Conclusion

This compound stands out as a highly valuable Brønsted acid catalyst for modern organic synthesis. Its solid nature, high acidity, and excellent solubility in organic media provide a practical and efficient alternative to traditional liquid acids. For professionals in drug discovery and development, its reliability in key transformations like esterification, coupled with its predictable reactivity and manageable safety profile, makes it an essential reagent. By understanding its fundamental properties and the rationale behind its application, researchers can effectively leverage this catalyst to construct complex molecular architectures with greater control and efficiency.

References

- 1. 2,4,6-Trimethylbenzenesulfonic acid(3453-83-6) 1H NMR spectrum [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-Trimethylbenzenesulfonic acid | C9H12O3S | CID 76992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mesitylene-2-sulphonic acid dihydrate | SIELC Technologies [sielc.com]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 8. lookchem.com [lookchem.com]

- 9. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthesis of 2,4,6-trimethylbenzenesulfonic acid dihydrate, a pivotal reagent and catalyst in contemporary organic synthesis. This document navigates through the mechanistic intricacies of the sulfonation of mesitylene, presents a robust and validated experimental protocol, and underscores the critical safety and handling protocols. The content is structured to deliver not just a procedural outline, but a deeper understanding of the chemical causality that governs this synthesis, empowering researchers to execute this process with precision, safety, and high yield.

Introduction: The Strategic Importance of 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate

2,4,6-Trimethylbenzenesulfonic acid, commonly known as mesitylenesulfonic acid, is a strong organic acid that crystallizes as a dihydrate.[1][2] Its utility in the chemical and pharmaceutical sciences is significant, primarily serving as a highly effective and sterically hindered catalyst for a variety of organic transformations, including esterifications and polymerizations.[3] The presence of three methyl groups on the aromatic ring imparts unique steric and electronic properties, influencing reaction selectivity and rates. Furthermore, it is employed as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty chemicals.[1][4][5] This guide aims to provide a comprehensive resource on its most common and efficient synthesis route.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3453-83-6 | [6][7] |

| Molecular Formula | C₉H₁₂O₃S·2H₂O | [2] |

| Molecular Weight | 236.29 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 55-57 °C | [8] |

| Solubility | Soluble in water | [2] |

The Core Synthesis: Electrophilic Aromatic Sulfonation of Mesitylene

The principal and most direct pathway to 2,4,6-trimethylbenzenesulfonic acid is the electrophilic aromatic substitution reaction between mesitylene (1,3,5-trimethylbenzene) and a potent sulfonating agent. The symmetrical nature of mesitylene is a key advantage, as the three activating methyl groups direct the incoming electrophile to the equivalent ortho and para positions, resulting in a single, desired product.

Mechanistic Deep Dive

The sulfonation of mesitylene is a classic example of an electrophilic aromatic substitution. The reaction is typically carried out using concentrated sulfuric acid, which serves as both the solvent and the source of the electrophile, sulfur trioxide (SO₃).[9]

Step 1: Generation of the Electrophile (Sulfur Trioxide) Concentrated sulfuric acid undergoes auto-protolysis to generate a small equilibrium concentration of sulfur trioxide (SO₃), the active electrophile. 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the mesitylene ring attacks the highly electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, particularly at the positions ortho and para to the point of attack.

Step 3: Deprotonation and Re-aromatization A weak base in the reaction medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[9] This step is crucial as it restores the aromaticity of the ring, yielding the mesitylenesulfonate anion.

Step 4: Protonation The final step involves the protonation of the sulfonate anion by the strong acid present in the medium (H₃O⁺) to form the final product, 2,4,6-trimethylbenzenesulfonic acid. Upon isolation from the aqueous workup, the acid crystallizes with two molecules of water.

Visualizing the Synthesis Pathway```dot

Caption: A visual representation of the synthesis and purification workflow for 2,4,6-trimethylbenzenesulfonic acid dihydrate.

Hazard Analysis and Safety Protocols

Scientific integrity demands a rigorous approach to safety. The synthesis of 2,4,6-trimethylbenzenesulfonic acid dihydrate involves hazardous materials that require strict adherence to safety protocols.

-

Concentrated Sulfuric Acid (H₂SO₄): This is a highly corrosive substance that can cause severe skin burns and eye damage. [10]Always handle concentrated sulfuric acid within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Mesitylene: This is a flammable liquid and vapor. It can also cause skin and respiratory irritation. Keep away from ignition sources and ensure adequate ventilation.

-

Reaction Hazards: The sulfonation reaction is exothermic. Poor temperature control can lead to a runaway reaction. Always use an ice bath during the addition of mesitylene. The quenching process (adding acid to ice) also generates significant heat and must be done slowly and with caution.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [10]* Spills: Neutralize small spills of sulfuric acid with a suitable agent like sodium bicarbonate before cleaning up.

Conclusion

The synthesis of 2,4,6-trimethylbenzenesulfonic acid dihydrate via the sulfonation of mesitylene is a well-established, efficient, and high-yielding procedure. Success is predicated on a thorough understanding of the reaction mechanism, meticulous control over the exothermic reaction conditions, and adherence to stringent safety protocols. This guide provides the necessary framework for researchers to confidently and safely produce this valuable chemical reagent, enabling further advancements in organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trimethylbenzenesulphonic Acid Dihydrate Supplier & Manufacturer in China | High Purity Chemical, CAS 7025-14-1 [sulfonic-acid.com]

- 3. 2,4,6-Trimethylbenzenesulfonic acid [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,6-TRIMETHYLBENZENE-1-SULFONIC ACID | CAS 3453-83-6 [matrix-fine-chemicals.com]

- 7. 2,4,6-Trimethylbenzenesulfonic acid | C9H12O3S | CID 76992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Mesitylenesulfonic Acid Dihydrate for Researchers and Drug Development Professionals

Abstract

2-Mesitylenesulfonic acid dihydrate, a non-oxidizing aromatic sulfonic acid, is a highly versatile and robust catalyst increasingly recognized for its utility in organic synthesis, particularly within the pharmaceutical industry. Its strong acidity, coupled with steric hindrance provided by the mesitylene group, offers unique selectivity and reactivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals seeking to leverage the advantageous properties of this catalyst in their work.

Introduction: The Strategic Advantage of this compound in Synthesis

In the landscape of acid catalysis, this compound ((CH₃)₃C₆H₂SO₃H · 2H₂O) distinguishes itself as a potent and selective Brønsted acid. Unlike mineral acids, it is a crystalline solid that is often easier to handle and measure. Its organic nature imparts solubility in various organic solvents, facilitating homogeneous catalysis in a range of reaction media. The presence of three methyl groups on the benzene ring provides significant steric bulk around the sulfonic acid moiety. This steric shielding plays a crucial role in directing reaction pathways, often leading to enhanced regioselectivity and preventing undesired side reactions, a critical consideration in the multi-step syntheses common in pharmaceutical development. This guide will delve into the core properties that underpin these advantages.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective application and for the design of robust chemical processes. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₂O₃S · 2H₂O | [1] |

| Molecular Weight | 236.29 g/mol | [1] |

| Appearance | Colorless to yellow crystalline solid | [2] |

| Melting Point | 74-78 °C (literature) | [1] |

| Solubility | Soluble in water | [2] |

| Acidity (pKa) | Strong acid (Benzenesulfonic acid pKa ≈ -2.8) |

Chemical Reactivity and Catalytic Profile

This compound is a strong proton donor, making it an effective catalyst for a wide array of acid-catalyzed reactions.[2] Its utility is particularly pronounced in transformations such as:

-

Esterification and Transesterification: The acid efficiently catalyzes the formation of esters from carboxylic acids and alcohols.

-

Acylation Reactions: It can be employed as a catalyst in Friedel-Crafts acylation and related reactions.[2]

-

Condensation Reactions: Aldol and other condensation reactions can be promoted by its strong acidic nature.[2]

-

Protection and Deprotection of Functional Groups: Its use in the addition and removal of acid-labile protecting groups is a common application in multi-step synthesis.

The steric hindrance of the mesityl group can influence the approach of substrates to the catalytic site, offering a degree of stereochemical control and regioselectivity that is often not achievable with less hindered acids like sulfuric acid or p-toluenesulfonic acid.

Experimental Protocols for Characterization

To ensure the quality and consistency of this compound for research and development, proper characterization is essential. The following sections provide detailed methodologies for key analytical techniques.

Synthesis of this compound

A common laboratory-scale synthesis involves the sulfonation of mesitylene.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add mesitylene.

-

Sulfonation: Slowly add concentrated sulfuric acid to the mesitylene with constant stirring. The reaction is exothermic and should be controlled in an ice bath.

-

Heating: After the initial exotherm subsides, heat the reaction mixture, for example, on a water bath, to drive the reaction to completion.[3]

-

Crystallization: Upon cooling, 2-Mesitylenesulfonic acid will crystallize from the reaction mixture.[3]

-

Isolation and Purification: The crystalline product is collected by filtration and can be purified by recrystallization from water to yield the dihydrate form.

Causality: The use of concentrated sulfuric acid provides the electrophile (SO₃) for the electrophilic aromatic substitution reaction on the electron-rich mesitylene ring. Heating ensures the reaction proceeds to completion. Crystallization upon cooling is a result of the product's decreased solubility at lower temperatures, and recrystallization from water is an effective purification method that also incorporates the water molecules to form the stable dihydrate.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

Expected Chemical Shifts (¹H NMR):

-

Aromatic Protons (Ar-H): A singlet in the region of δ 6.8-7.2 ppm. The equivalence of the two aromatic protons is due to the symmetry of the molecule.

-

Methyl Protons (Ar-CH₃): Two singlets. One for the two methyl groups ortho to the sulfonic acid group (typically around δ 2.5-2.7 ppm) and one for the para methyl group (typically around δ 2.2-2.4 ppm).

-

Sulfonic Acid Proton (-SO₃H) and Water Protons (H₂O): A broad singlet at a variable chemical shift, often downfield, due to proton exchange. The integration of this peak should correspond to five protons (1 from -SO₃H and 4 from 2H₂O).

Expected Chemical Shifts (¹³C NMR):

-

Aromatic Carbons (Ar-C): Signals in the aromatic region (δ 120-150 ppm). Expect distinct signals for the carbon bearing the sulfonic acid group, the methyl-substituted carbons, and the unsubstituted aromatic carbons.

-

Methyl Carbons (Ar-CH₃): Signals in the aliphatic region (δ 20-25 ppm), with potentially two distinct signals for the ortho and para methyl groups.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, integration values, and coupling patterns (if any).

Causality: The choice of deuterated solvent is critical for avoiding large solvent peaks that can obscure the analyte signals. D₂O is a good choice given the compound's water solubility, though the acidic proton and water protons will exchange with deuterium.

Diagram of Spectroscopic Analysis Workflow:

Caption: General workflow for spectroscopic characterization.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

O-H Stretching (from H₂O and -SO₃H): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretching (aromatic and aliphatic): Peaks in the region of 2800-3100 cm⁻¹.

-

S=O Stretching (sulfonic acid): Strong, characteristic bands around 1250-1120 cm⁻¹ (asymmetric) and 1060-1030 cm⁻¹ (symmetric).

-

S-O Stretching (sulfonic acid): A band in the region of 700-600 cm⁻¹.

-

C=C Stretching (aromatic ring): Peaks in the region of 1600-1450 cm⁻¹.

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer with the solid sample directly.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of strong hydrogen bonding, particularly involving the water of hydration and the sulfonic acid group, leads to the broadness of the O-H stretching band.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and hydration state of the compound.

Expected Thermal Events:

-

Dehydration (TGA & DSC): A weight loss corresponding to two molecules of water should be observed in the TGA thermogram, typically in the range of 100-150 °C. This will be accompanied by an endothermic peak in the DSC curve.

-

Melting (DSC): A sharp endothermic peak corresponding to the melting of the anhydrous form.

-

Decomposition (TGA & DSC): Significant weight loss at higher temperatures in the TGA curve, indicating the decomposition of the organic molecule. This may be associated with exothermic or endothermic events in the DSC curve.

Protocol for Thermal Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in an appropriate TGA or DSC pan.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the temperatures of dehydration, melting, and decomposition, as well as the corresponding weight losses and enthalpy changes.

Causality: The controlled heating rate ensures that the thermal events are well-resolved. An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

Diagram of Thermal Analysis Logic:

Caption: Sequential thermal events for this compound.

Applications in Drug Development: A Field-Proven Perspective

The unique properties of this compound make it a valuable tool in pharmaceutical synthesis. Its use as a catalyst in the preparation of complex molecules is a testament to its efficacy. For instance, it has been utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

Example Application: Acid-Catalyzed Cyclization in Heterocycle Synthesis

Many APIs feature heterocyclic scaffolds. The synthesis of these rings often involves acid-catalyzed cyclization reactions. 2-Mesitylenesulfonic acid can be particularly effective in these transformations, where its steric bulk can influence the conformation of the transition state, leading to a desired stereochemical outcome.

Mechanistic Insight: The catalytic cycle begins with the protonation of a carbonyl group or other Lewis basic site in the substrate by 2-Mesitylenesulfonic acid. This activation facilitates intramolecular nucleophilic attack, leading to ring closure. The bulky mesityl group can sterically disfavor certain reaction pathways, thereby enhancing the selectivity for the desired product. The conjugate base, the mesitylenesulfonate anion, is non-nucleophilic, preventing it from participating in undesired side reactions.

Safety and Handling

This compound is a corrosive solid and a strong acid.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a powerful and selective catalyst with significant potential in organic synthesis, particularly in the demanding context of pharmaceutical development. Its well-defined physical and chemical properties, coupled with its unique steric and electronic characteristics, provide chemists with a valuable tool for achieving high efficiency and selectivity in a range of chemical transformations. A thorough understanding of its properties and the application of the characterization techniques outlined in this guide will enable researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to 2-Mesitylenesulfonic Acid Dihydrate

This guide provides a comprehensive technical overview of 2-Mesitylenesulfonic acid dihydrate, a versatile and potent organocatalyst. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core properties, synthesis, applications, and safety protocols, underpinned by scientific literature and field-proven insights.

Introduction: A Powerful and Sterically Hindered Catalyst

This compound, also known as 2,4,6-trimethylbenzenesulfonic acid dihydrate, is a strong organic acid that has carved a niche for itself in the realm of organic synthesis. Its efficacy as a proton donor is amplified by the presence of three methyl groups on the benzene ring. These methyl groups provide significant steric hindrance around the sulfonic acid moiety, a feature that can be judiciously exploited to influence the regioselectivity and stereoselectivity of certain reactions. This guide will explore the nuances of this catalyst, offering a blend of theoretical understanding and practical application.

Core Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Chemical Structure and CAS Number

The molecular structure of this compound consists of a benzene ring substituted with a sulfonic acid group and three methyl groups at positions 2, 4, and 6. The "dihydrate" designation indicates the presence of two water molecules of crystallization.

Chemical Structure:

Caption: Molecular Structure of 2-Mesitylenesulfonic Acid.

The Chemical Abstracts Service (CAS) number for the dihydrate form is 835617-36-2 .[1] It is crucial to distinguish this from the CAS number for the anhydrous form, which is 3453-83-6.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃S · 2H₂O | [1][2] |

| Molecular Weight | 236.29 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 74-78 °C | [1] |

| Solubility | Soluble in water | [2] |

| pKa | Strongly acidic | [3] |

Synthesis of this compound

The synthesis of 2-Mesitylenesulfonic acid typically involves the sulfonation of mesitylene (1,3,5-trimethylbenzene). While detailed protocols for the dihydrate are not abundantly available in peer-reviewed literature, a general and reliable method can be adapted from standard organic synthesis procedures.

Reaction Principle

The underlying principle is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid or oleum acts as the sulfonating agent, introducing the -SO₃H group onto the aromatic ring of mesitylene.

Caption: General synthesis scheme for 2-Mesitylenesulfonic acid.

Experimental Protocol (Illustrative)

This protocol is an illustrative procedure based on established sulfonation methods.[4] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Mesitylene

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium chloride solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool mesitylene in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred mesitylene, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

The product, 2-Mesitylenesulfonic acid, will precipitate out of the solution.

-

Isolate the solid product by vacuum filtration and wash it with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

-

The crude product can be recrystallized from a minimal amount of hot water to yield the dihydrate form.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

Note: The following are representative spectral data for the closely related anhydrous 2,4,6-trimethylbenzenesulfonic acid. The dihydrate form would be expected to show a broad O-H stretch in the IR spectrum due to the water of crystallization.

-

¹H NMR Spectrum (Reference for Anhydrous Form): The proton NMR spectrum would be expected to show singlets for the aromatic protons and the methyl groups. The acidic proton of the sulfonic acid group may be a broad singlet or may exchange with solvent protons.

-

FTIR Spectrum (Reference for Anhydrous Form): Key characteristic peaks would include strong S=O stretching vibrations around 1350 and 1170 cm⁻¹, and C-S stretching around 1030 cm⁻¹. The O-H stretch of the sulfonic acid would appear as a broad band.

Applications in Organic Synthesis: A Versatile Acid Catalyst

This compound serves as an excellent Brønsted acid catalyst in a variety of organic transformations. Its steric bulk can offer unique selectivity compared to less hindered acids like p-toluenesulfonic acid or sulfuric acid.

Esterification Reactions

One of the most common applications is in Fischer esterification reactions. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.[5][6]

References

- 1. 2-Mesitylenesulfonic acid 97 835617-36-2 [sigmaaldrich.com]

- 2. 2,4,6-Trimethylbenzenesulphonic Acid Dihydrate Supplier & Manufacturer in China | High Purity Chemical, CAS 7025-14-1 [sulfonic-acid.com]

- 3. ccount-chem.com [ccount-chem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Safe Handling and Management of 2-Mesitylenesulfonic Acid Dihydrate

Executive Summary

2-Mesitylenesulfonic acid dihydrate is a strong organic acid widely employed as a catalyst in organic synthesis.[1][2] While integral to processes like esterification and acylation, its potent acidic and corrosive nature necessitates a comprehensive understanding of its hazards and strict adherence to safety protocols.[2] This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It moves beyond procedural checklists to explain the causality behind safety measures, empowering laboratory personnel to cultivate a self-validating system of safety. The core principle of this document is risk mitigation through informed action, ensuring both personnel safety and experimental integrity.

Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound, also known as 2,4,6-Trimethylbenzenesulfonic acid dihydrate, is a colorless to pale yellow crystalline solid.[1][2] Its high solubility in water contributes to its utility but also presents specific handling challenges.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 835617-36-2 | [3] |

| Molecular Formula | C₉H₁₂O₃S · 2H₂O | [3] |

| Molecular Weight | 236.29 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 74-78 °C (lit.) | |

| Storage Temperature | 2-8°C | [3] |

| Acidity (pKa) | -0.29 ± 0.50 (Predicted) |[1][4] |

Rationale for Refrigerated Storage: The recommended storage temperature of 2-8°C is crucial for maintaining the compound's long-term stability and integrity, particularly its dihydrate form.[3] Storing it in a sealed, dry environment within this temperature range minimizes potential degradation.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Its primary hazard is its corrosivity.

Table 2: GHS Hazard Summary

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | [3][5] |

| Signal Word | Danger | [3][5] |

| Hazard Class | Skin Corrosion 1B | [3][5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3][5] |

| Storage Class | 8A - Combustible corrosive hazardous materials. |[3][5] |

The H314 hazard statement is the central driver for all handling protocols. This classification indicates that upon contact, the material can cause irreversible damage to skin and eyes. Understanding this is critical for appreciating the non-negotiable nature of the personal protective equipment (PPE) and handling procedures outlined below.

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification via GHS labeling to the implementation of appropriate safety controls.

Caption: GHS hazard information flow to required safety controls.

Risk Mitigation: Engineering and Personal Protective Controls

A multi-layered approach to safety is essential, starting with engineering controls and supplemented by robust personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of this compound solid should be performed inside a certified chemical fume hood.

-

Causality: This is the primary engineering control to prevent the inhalation of fine, corrosive dust particles and to contain any accidental spills.[6] Even though the material is not highly volatile, dust can easily become airborne during manipulation.

-

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

-

Causality: In the event of an exposure, immediate access to an eyewash or shower is critical to minimizing tissue damage.

-

Personal Protective Equipment (PPE)

PPE is the last line of defense and its use is mandatory.[9] Standard laboratory attire (long pants, closed-toe shoes) is assumed.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[10]

-

Causality: The material causes severe skin burns. Gloves must be inspected for tears or holes before each use. If contact occurs, remove gloves immediately using the proper technique, wash hands thoroughly, and don a new pair.[11]

-

-

Eye and Face Protection: Chemical safety goggles are required at all times. When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.[10][12]

-

Causality: Contact can cause severe, irreversible eye damage. Standard safety glasses do not provide adequate protection from splashes.[12]

-

-

Body Protection: A long-sleeved laboratory coat must be worn and fully fastened.

-

Causality: This protects the skin on the arms and torso from accidental contact with corrosive dust or solutions.[7]

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if a situation arises where dust cannot be controlled (e.g., a large spill), a NIOSH-approved respirator with a P3 (or N95 for dusts) cartridge may be necessary.[3][10]

Standard Operating Procedure: Handling and Storage

This protocol outlines the step-by-step process for safely handling the solid compound.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Before retrieving the compound from storage, ensure the designated fume hood is clean and uncluttered. Assemble all necessary glassware, utensils, and PPE.

-

Don PPE: Put on all required PPE (lab coat, gloves, goggles) before handling the primary container.

-

Equilibration: Allow the container to equilibrate to room temperature before opening.

-

Causality: This prevents condensation of atmospheric moisture onto the hygroscopic solid, which could affect its reactivity and integrity.

-

-

Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Dissolution: If preparing a solution, add the solid slowly to the solvent in a flask or beaker, stirring gently. The process is often exothermic; be prepared for a potential increase in temperature.

-

Cleanup: After weighing, carefully clean the spatula and the weighing area. Dispose of any contaminated weigh boats or paper in the designated solid hazardous waste container.

-

Storage: Tightly reseal the primary container and return it to refrigerated storage (2-8°C).[3]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an injury or incident.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous corrosive waste.

-

Procedure: Collect waste in a clearly labeled, sealed, and chemically compatible container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

-

Regulatory Compliance: Dispose of the waste through your institution's certified hazardous waste management program. Adherence to local, state, and federal environmental regulations is mandatory.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 835617-36-2 [smolecule.com]

- 3. 均三甲苯磺酸 二水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 均三甲苯磺酸 二水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pppmag.com [pppmag.com]

- 10. leelinework.com [leelinework.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. americanchemistry.com [americanchemistry.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Hygroscopic Nature of 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate: Characterization, Impact, and Mitigation in Drug Development

Abstract

2,4,6-Trimethylbenzenesulfonic acid, often encountered as its dihydrate form, is a strong organic acid utilized as a catalyst and counterion in pharmaceutical development. Its inherent hygroscopicity—the tendency to attract and retain atmospheric moisture—presents significant challenges that can impact chemical stability, physical properties, and manufacturability of both the substance itself and the final drug product.[1][2][3][4] This technical guide provides an in-depth examination of the hygroscopic nature of 2,4,6-trimethylbenzenesulfonic acid dihydrate. We will explore the fundamental principles of water-solid interactions, present robust, field-proven methodologies for characterization, and discuss the downstream consequences for drug development. This document is intended for researchers, formulation scientists, and quality control analysts, offering a framework for anticipating, quantifying, and mitigating the risks associated with this critical material property.

Introduction: The Double-Edged Sword of Water Interaction

Water is a ubiquitous atmospheric component that can profoundly influence the properties of pharmaceutical materials.[5] For 2,4,6-trimethylbenzenesulfonic acid dihydrate, also known as mesitylenesulfonic acid dihydrate, the interaction with water is intrinsic to its solid-state structure. The "dihydrate" designation indicates that two water molecules are integral to the crystalline lattice of each acid molecule.

However, the material's hygroscopic nature extends beyond these bound water molecules. It possesses a strong affinity for adsorbing additional moisture from the environment, a characteristic driven by the polar sulfonic acid group.[1] This propensity can lead to a cascade of undesirable physical and chemical changes:

-

Physical Changes: Deliquescence (dissolving in absorbed water), caking, and altered flow properties can severely hinder powder handling and processing during manufacturing.[3][6]

-

Chemical Instability: Excess water can act as a solvent or a reactant, potentially leading to hydrolytic degradation of the active pharmaceutical ingredient (API) or other excipients in a formulation.[2]

-

Solid-State Transformations: Moisture can induce changes in the crystalline form (polymorphism), potentially impacting the drug's solubility, bioavailability, and stability.[2][5]

Understanding and controlling the hygroscopicity of this compound is therefore not merely a matter of good laboratory practice but a critical component of a robust drug development program, directly impacting product quality, efficacy, and shelf-life.[1][5]

The Science of Water Sorption: Adsorption, Absorption, and Hydration

The interaction between a solid like 2,4,6-trimethylbenzenesulfonic acid dihydrate and atmospheric water vapor is a complex process. It is crucial to distinguish between several key terms:

-

Adsorption: The accumulation of water molecules on the surface of the solid. This is a surface phenomenon.

-

Absorption: The penetration of water molecules into the bulk structure of the solid. This can lead to the formation of a solution if enough water is absorbed (deliquescence).

-

Hydration: The process where water molecules become incorporated into the crystal lattice of the compound, forming a hydrate. In the case of the dihydrate, this has already occurred, but exposure to different humidity conditions could potentially lead to the formation of other hydrate forms or the loss of water of hydration.

The sulfonic acid group (-SO₃H) is a powerful hydrogen bond donor and acceptor, making it highly hydrophilic.[7] This functional group is the primary driver of the compound's affinity for water. The two existing water molecules in the dihydrate structure are tightly bound within the crystal lattice, but the sulfonic acid group can still interact with additional atmospheric water.

Below is a conceptual diagram illustrating the interaction of water with a hygroscopic solid.

Caption: Water interaction with a hygroscopic solid particle.

Quantitative Characterization of Hygroscopicity

A data-driven approach is essential to classify the hygroscopic nature of 2,4,6-trimethylbenzenesulfonic acid dihydrate and to set appropriate specifications for handling, storage, and formulation.[6] The two primary techniques for this characterization are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[8][9][10] This method provides a detailed moisture sorption-desorption isotherm, which is a fingerprint of the material's interaction with water.

Experimental Protocol: DVS Analysis

-

Sample Preparation: Place 5-10 mg of 2,4,6-trimethylbenzenesulfonic acid dihydrate into the DVS sample pan.

-

Drying/Equilibration: Equilibrate the sample at 0% RH until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This establishes the dry mass baseline.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.[9]

-

Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms.

The workflow for a typical DVS experiment is illustrated below.

Caption: A simplified workflow for a DVS experiment.

Data Presentation: Interpreting DVS Isotherms

The shape of the isotherm provides critical information:

-

Type II or III Isotherms (IUPAC Classification): Typically indicate multilayer adsorption on a non-porous or macroporous solid, which is common for hygroscopic crystalline materials.

-

Hysteresis: A difference between the sorption and desorption curves can indicate phenomena such as capillary condensation in pores or irreversible changes in the material's structure.

-

Sharp Inflections: A sudden, large increase in mass at a specific RH may indicate a phase transition, such as deliquescence or the formation of a new hydrate.

Table 1: European Pharmacopoeia Hygroscopicity Classification [5][6]

| Classification | Mass Increase (at 25°C and 80% RH) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

This classification provides a standardized way to describe the hygroscopicity based on the DVS data.

Karl Fischer (KF) Titration

KF titration is the gold-standard method for the quantitative determination of water content in a sample.[11][12][13][14][15] It is a highly specific and accurate chemical method based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.[15]

There are two main types of KF titration:

-

Volumetric KF: Suitable for samples with higher water content (>0.1%).[12][13]

-

Coulometric KF: Ideal for trace amounts of water (<0.1% or <1000 ppm).[12][13][14]

For 2,4,6-trimethylbenzenesulfonic acid dihydrate, which has a theoretical water content of approximately 15.2% for the dihydrate form, volumetric KF is the appropriate choice.

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrument Preparation: Standardize the KF titrator and reagent with a certified water standard (e.g., disodium tartrate dihydrate).[11]

-

Sample Preparation: Accurately weigh a suitable amount of the 2,4,6-trimethylbenzenesulfonic acid dihydrate sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titration: The instrument automatically titrates the sample with the KF reagent until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the predetermined titer.

Why Both DVS and KF? A Self-Validating System

Using DVS and KF in tandem creates a self-validating system for understanding the water content and hygroscopic behavior of 2,4,6-trimethylbenzenesulfonic acid dihydrate.

-

KF provides an absolute measure of the total water content (both bound hydrate water and adsorbed surface water) at a single point in time.

-

DVS reveals how the water content changes dynamically with environmental humidity.

By comparing the initial water content by KF with the baseline "dry" weight from the DVS, one can confirm the hydrate state of the starting material.

Impact on Drug Development and Stability

The hygroscopic nature of an excipient or API is a critical parameter that must be considered throughout the drug development lifecycle, as mandated by stability testing guidelines such as ICH Q1A.[16][17][18][19]

Logical Relationship: Hygroscopicity and its Consequences

Caption: The cascading impact of hygroscopicity on drug development.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors like temperature and humidity.[17] For a hygroscopic substance, humidity is a critical stress factor. Stability studies should therefore include testing at various humidity conditions to establish a re-test period or shelf life and recommended storage conditions.[17]

Mitigation Strategies: Control is Key

Given the significant risks posed by hygroscopicity, a proactive control strategy is essential.

Table 2: Mitigation Strategies for Handling Hygroscopic Materials

| Strategy | Description | Implementation Details |

| Controlled Storage | Storing the material in an environment with controlled low humidity.[20][21][22] | Use of desiccators with a suitable desiccant (e.g., silica gel, phosphorus pentoxide), glove boxes with controlled humidity, or climate-controlled storage rooms.[23][24] Containers should be airtight and opened for the shortest possible time.[20] |

| Appropriate Packaging | Selecting packaging materials with a low moisture vapor transmission rate (MVTR). | Use of glass containers, foil-laminated pouches, or high-density polyethylene (HDPE) bottles with induction seals. Inclusion of desiccants within the packaging is also common. |

| Formulation Design | Incorporating other excipients that can preferentially absorb moisture or creating a less hygroscopic solid form of the API. | Co-processing with hydrophobic excipients, or investigating the formation of less hygroscopic salts or co-crystals of the API if the sulfonic acid is used as a counterion. |

| Process Environment Control | Manufacturing in a humidity-controlled environment.[3] | Utilizing dehumidification systems in manufacturing suites to maintain a low RH during critical processing steps like blending, granulation, and compression. |

Conclusion

The hygroscopic nature of 2,4,6-trimethylbenzenesulfonic acid dihydrate is a fundamental property with far-reaching implications for its use in pharmaceutical development. It is not an insurmountable obstacle but a characteristic that demands rigorous scientific understanding and control. By employing a synergistic approach of quantitative characterization through DVS and Karl Fischer titration, researchers can accurately profile its behavior. This data-driven understanding is the cornerstone for developing robust control strategies encompassing storage, packaging, formulation, and manufacturing, ultimately ensuring the quality, stability, and efficacy of the final drug product.

References

- 1. Hygroscopicity: Significance and symbolism [wisdomlib.org]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. microbiozindia.com [microbiozindia.com]

- 10. azom.com [azom.com]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. Karl Fischer water content titration - Scharlab [scharlab.com]

- 13. gmpinsiders.com [gmpinsiders.com]

- 14. mt.com [mt.com]

- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. tutorchase.com [tutorchase.com]

- 21. globalresearchchem.com [globalresearchchem.com]

- 22. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 23. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 24. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

A Technical Guide to the Solubility of 2-Mesitylenesulfonic Acid Dihydrate in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Mesitylenesulfonic acid dihydrate in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents qualitative and analogous quantitative data, and offers detailed experimental protocols for precise solubility determination.

Introduction to this compound

This compound ((CH₃)₃C₆H₂SO₃H · 2H₂O) is a strong organic acid characterized by a sulfonic acid group attached to a mesitylene (1,3,5-trimethylbenzene) ring, with two molecules of water of hydration.[1] It typically appears as a white to off-white or pale yellow solid.[2][3][4] This compound serves as a valuable proton source and catalyst in various organic reactions, prized for its lipophilic nature compared to simpler sulfonic acids, which can enhance its utility in non-aqueous media.[5] Understanding its solubility profile in different organic solvents is paramount for its effective application in synthesis, catalysis, and formulation development.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃S · 2H₂O | [1] |

| Molar Mass | 236.29 g/mol | [1][6] |

| Melting Point | 74-78 °C (dehydrates) | [1][6][7] |

| Appearance | White to off-white/pale yellow solid | [2][3][4] |

| Acidity | Strongly acidic | [3][5] |

| Water Solubility | Soluble | [2][3][4] |

Theoretical Principles Governing Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized by the adage "like dissolves like".[8][9] The molecular structure of this compound presents distinct polar and non-polar regions that dictate its solubility behavior.

-

The Sulfonic Acid Group (-SO₃H): This functional group is highly polar and capable of strong hydrogen bonding, both as a donor (from the acidic proton) and an acceptor (via the oxygen atoms).[10] This group is the primary driver for its solubility in polar solvents.

-

The Mesitylene Ring: The aromatic ring with its three methyl substituents constitutes a significant non-polar, lipophilic portion of the molecule. This bulky hydrocarbon structure contributes to its solubility in less polar organic solvents through van der Waals interactions.[11]

-

Water of Hydration (· 2H₂O): The two molecules of water in the crystal lattice contribute to the overall polarity of the solid. The dissolution process in an organic solvent will require sufficient energy to overcome the lattice energy, which includes the hydrogen bonds involving these water molecules. The presence of this hydration water can influence its solubility profile compared to the anhydrous form.

Consequently, a solvent's ability to dissolve this compound will depend on its own polarity, hydrogen bonding capability, and overall chemical nature.

Solubility Profile in Organic Solvents

A close structural analog, p-Toluenesulfonic acid (pTSA), which is also a strong, solid organic acid, is known to be soluble in water, alcohols, and other polar organic solvents such as ethers.[2][4][12] Given that 2-Mesitylenesulfonic acid has a larger non-polar surface area due to the additional two methyl groups, its solubility in non-polar solvents may be slightly enhanced compared to pTSA, while its solubility in highly polar solvents might be marginally reduced.

Expected Solubility Trends:

-

High Solubility: Expected in polar protic solvents like lower alcohols (methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., ethers like diethyl ether).[3][4][12]

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity such as ketones (acetone) and esters (ethyl acetate).

-

Very Low to Insoluble: Expected in non-polar solvents like hydrocarbons (hexane, toluene).[9]

The following table provides qualitative solubility information for the analogous compound, p-Toluenesulfonic acid, which can serve as a useful guide.

| Solvent | p-Toluenesulfonic Acid (pTSA) Solubility | Expected this compound Solubility | Rationale for Expectation |

| Water | Soluble | Soluble | The sulfonic acid group dominates, ensuring water solubility.[2][3][4] |

| Ethanol | Soluble[3][4] | High | Polar protic nature of ethanol facilitates dissolution. |

| Diethyl Ether | Soluble[3][4] | High | Ether oxygen can act as a hydrogen bond acceptor. |

| Benzene | Slightly soluble (in hot benzene)[3] | Low to Moderate | Increased lipophilicity may slightly improve solubility over pTSA. |

| Hexane | Insoluble | Very Low/Insoluble | Non-polar nature of hexane is incompatible with the polar sulfonic acid group. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique.[6][13]

Isothermal Saturation Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to run preliminary experiments to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial or directly into a volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method: If the solvent is volatile and the solute is not, the solvent from the filtered, weighed aliquot can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound. The mass of the remaining solid is then determined.

-

Spectroscopic/Chromatographic Method (Preferred):

-

Dilute the filtered aliquot with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring absorbance at the λ_max of the compound, or HPLC with a UV detector).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Thermodynamic Modeling of Solubility

The temperature dependence of solubility can be described by thermodynamic models such as the van't Hoff equation and the modified Apelblat model.[5][6] These models are invaluable for interpolating and extrapolating solubility data to different temperatures, which is crucial for process design and optimization.

For instance, the van't Hoff equation relates the mole fraction solubility (x) to the temperature (T), the enthalpy of solution (ΔH_sol), and the entropy of solution (ΔS_sol):

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where R is the universal gas constant. By determining the solubility at several temperatures, these thermodynamic parameters can be calculated, providing deeper insight into the dissolution process. A positive ΔH_sol indicates an endothermic process where solubility increases with temperature.[6]

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a thorough understanding of its molecular structure allows for reliable qualitative predictions. Its amphiphilic nature, arising from a polar sulfonic acid head and a non-polar mesitylene tail, suggests solubility in polar organic solvents, with limited solubility in non-polar media. For applications requiring precise solubility values, the detailed isothermal saturation protocol provided in this guide offers a robust framework for experimental determination. Further investigation into the thermodynamic properties of its dissolution will enable a more complete and predictive understanding of its behavior in various solvent systems, aiding its application in organic synthesis and materials science.

References

- 1. Human Metabolome Database: Showing metabocard for p-Toluenesulfonic acid (HMDB0059933) [hmdb.ca]

- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 8. chem.ws [chem.ws]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Catalytic Mechanism of 2-Mesitylenesulfonic Acid Dihydrate

Introduction: Unveiling a Powerful Brønsted Acid Catalyst